molecular formula C8H8FNO2 B15223532 2-Fluoro-4,5-dimethylnicotinic acid

2-Fluoro-4,5-dimethylnicotinic acid

Cat. No.: B15223532
M. Wt: 169.15 g/mol
InChI Key: ILWRSXHWFDHXPJ-UHFFFAOYSA-N
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Description

Contextualization of Nicotinic Acid Derivatives in Heterocyclic Chemistry Research

Nicotinic acid, also known as vitamin B3 or niacin, and its derivatives are a cornerstone of heterocyclic chemistry. The pyridine (B92270) ring, a key feature of nicotinic acid, is a prevalent scaffold in a multitude of biologically active compounds and functional materials. cookechem.commdpi.comnih.gov Researchers have extensively explored the modification of the nicotinic acid structure to develop new therapeutic agents, with derivatives showing promise as anticancer, anti-inflammatory, and analgesic agents. bldpharm.comacs.org The versatility of the nicotinic acid core allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures. nih.gov The study of nicotinic acid derivatives continues to be a vibrant area of research, with ongoing efforts to discover new compounds with enhanced or novel biological activities. cookechem.combldpharm.com

Significance of Fluorine Substitution in Organic Molecules for Academic Inquiry

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical research, particularly in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its target protein. researchgate.netresearchgate.netcymitquimica.com This is due to fluorine's ability to alter the electronic properties of a molecule and to block sites of metabolic attack. nih.govgoogle.com The use of fluorinated compounds is a growing trend in drug discovery and development, highlighting the importance of academic investigations into novel fluorinated organic molecules. nih.gov

Overview of Research Trajectories for Multifunctional Pyridine Carboxylic Acids

Multifunctional pyridine carboxylic acids, which possess a pyridine ring and a carboxylic acid group along with other substituents, are highly versatile building blocks in both materials science and medicinal chemistry. In materials science, they are used in the design of coordination polymers and metal-organic frameworks (MOFs) with interesting structural features and functional properties. thermofisher.com In medicinal chemistry, the combination of the pyridine ring's ability to form hydrogen bonds and the carboxylic acid's potential for ionic interactions makes these compounds attractive for the design of enzyme inhibitors and other therapeutic agents. sigmaaldrich.comgoogle.com Research in this area is focused on synthesizing novel multifunctional pyridine carboxylic acids and exploring their applications in catalysis, gas storage, and as targeted therapeutics. thermofisher.comsigmaaldrich.com

Scope and Objectives of Academic Investigations into 2-Fluoro-4,5-dimethylnicotinic Acid

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure allows for the formulation of clear academic objectives. The primary objective would be to synthesize and characterize the compound, establishing a reliable synthetic route and documenting its spectroscopic and physicochemical properties. Subsequent investigations would likely focus on exploring its potential in medicinal chemistry, prompted by the combined presence of the bioactive nicotinic acid core, the modulating fluorine atom, and the lipophilic methyl groups. A key area of inquiry would be to assess its activity as an inhibitor of specific enzymes or as a ligand for receptors where related nicotinic acid derivatives have shown efficacy. Furthermore, its potential as a building block for more complex molecules, including coordination polymers, could be another avenue of academic exploration. The overarching goal of such investigations would be to understand how the unique combination of functional groups in this compound translates into novel chemical and biological properties.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₈H₈FNO₂
Molecular Weight169.15 g/mol
pKa~4-5
LogP~1.5-2.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Note: The values in this table are theoretical predictions and have not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-4,5-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H,11,12)

InChI Key

ILWRSXHWFDHXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)C(=O)O)F

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 2 Fluoro 4,5 Dimethylnicotinic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through esterification, amidation, and reduction pathways.

Esterification Reactions and Their Mechanistic Investigations

The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, a classic acid-catalyzed reaction, is a common method employed. masterorganicchemistry.com In this equilibrium-driven process, the carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com To drive the reaction toward the ester product, a large excess of the alcohol is typically used, and the water formed during the reaction is often removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon. masterorganicchemistry.com

A series of proton transfer steps (deprotonation and protonation). masterorganicchemistry.com

Elimination of a water molecule to form the ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Various reagents and conditions can be employed for esterification, depending on the specific requirements of the synthesis. For instance, the use of dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride offers an alternative route to esters. organic-chemistry.org

Table 1: Examples of Esterification Reactions

Reactant Reagent Product Reference
Carboxylic Acid Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester masterorganicchemistry.com
Carboxylic Acid Dialkyl dicarbonate, MgCl₂, Alcohol Ester organic-chemistry.org

Amidation Reactions for Nicotinamide (B372718) Derivatives

The synthesis of nicotinamide derivatives from 2-fluoro-4,5-dimethylnicotinic acid is achieved through amidation reactions. This involves the coupling of the carboxylic acid with an amine. Direct reaction between a carboxylic acid and an amine to form an amide is generally a high-temperature process, so coupling agents are often employed to facilitate the reaction under milder conditions.

One common approach involves the activation of the carboxylic acid. This can be achieved by converting it to a more reactive species, such as an acid chloride or by using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Borane complexes, such as borane-tetrahydrofuran (B86392) or borane-methyl sulfide, can also be used to generate triacyloxyboranes from carboxylic acids. These intermediates can then react with various amines to yield the corresponding amides in excellent yields. organic-chemistry.org

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid moiety can be reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is crucial in determining the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and their ester derivatives to primary alcohols. openstax.org This reaction typically requires an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) and is followed by an acidic workup to protonate the resulting alkoxide. openstax.orgyoutube.com It's important to note that LiAlH₄ is a highly reactive and dangerous reagent that reacts violently with water. openstax.org

In contrast, the reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than the starting carboxylic acid. Therefore, this conversion often requires more specialized reagents or a two-step process. One common strategy involves the initial conversion of the carboxylic acid to a derivative that is more amenable to partial reduction.

Table 2: Reduction of Carboxylic Acids

Starting Material Reducing Agent Product Reference
Carboxylic Acid Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol openstax.orgyoutube.com
Aldehyde Sodium Borohydride (NaBH₄) Primary Alcohol openstax.orgyoutube.com

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for reactions such as N-alkylation and N-oxidation, as well as coordination to metal centers.

N-Alkylation and N-Oxidation Studies

N-Alkylation involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium (B92312) salt. This reaction introduces a positive charge on the pyridine ring, which can significantly alter the electronic properties and reactivity of the molecule. For instance, 2-fluoro-1-methylpyridinium p-toluene sulfonate has been utilized as a derivatization reagent. nih.govnih.gov

N-Oxidation is the reaction of the pyridine nitrogen with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. This transformation modifies the electronic character of the pyridine ring, increasing its electron density and influencing its reactivity in subsequent reactions.

Coordination Chemistry Research

The pyridine nitrogen can act as a ligand, coordinating to various metal ions to form coordination compounds. The ability of pyridine and its derivatives to form stable complexes with a wide range of metals is well-documented. The coordination of the pyridine nitrogen can influence the catalytic activity and photophysical properties of the resulting metal complexes. For example, copper(II) has been shown to form coordination compounds with 5-fluoro uracil (B121893) acetate (B1210297), a related heterocyclic compound. nih.gov Similarly, ruthenium(II) complexes with α-oligothiophene ligands containing a pyridine moiety have been studied for their photobiological activity. acadiau.ca

Transformations Involving the Fluorine Atom

The fluorine atom at the 2-position of the pyridine ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution and potential non-covalent interactions.

The 2-fluoro substituent on the pyridine ring represents a versatile handle for introducing other halogens, thereby diversifying the chemical space of this scaffold. Such transformations typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the pyridine nitrogen, activates the C2 position towards attack by nucleophiles.

In a typical halogen exchange reaction, treatment of this compound with a source of another halide ion (e.g., chloride, bromide, or iodide) can lead to the displacement of the fluoride (B91410). The reactivity in SNAr reactions of halopyridines generally follows the order F > Cl > Br > I, which is contrary to the trend in alkyl halides. This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by the strong inductive electron-withdrawing effect of the fluorine atom, rather than the cleavage of the carbon-halogen bond. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. acs.orgnih.gov

Table 1: Potential Halogen Exchange Reactions

Starting Material Reagent Product
This compound HCl 2-Chloro-4,5-dimethylnicotinic acid
This compound HBr 2-Bromo-4,5-dimethylnicotinic acid

These halogen exchange reactions would likely require elevated temperatures and a suitable solvent to proceed efficiently. The resulting 2-halo-4,5-dimethylnicotinic acids can then serve as substrates for a variety of cross-coupling reactions, further expanding the synthetic utility of the original scaffold.

The fluorine atom of this compound possesses the potential to engage in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). While fluorine is the most electronegative element, under certain circumstances, it can participate in halogen bonding, particularly when attached to an electron-deficient system like a pyridine ring.

Recent studies have provided evidence for nitrogen-fluorine halogen bonds. For example, interactions between the fluorine of the electrophilic fluorinating reagent Selectfluor and the nitrogen of pyridine derivatives have been observed. ucmerced.edu In the case of this compound, the fluorine atom could potentially form a halogen bond with a Lewis basic atom such as the nitrogen or oxygen of another molecule. The strength of this interaction would be influenced by the electronic properties of the halogen bond acceptor. Theoretical calculations and spectroscopic studies would be necessary to confirm and quantify the existence and strength of such interactions for this specific molecule. The ability to form halogen bonds could be exploited in crystal engineering and the design of supramolecular assemblies.

Reactivity of the Methyl Groups and Aromatic Ring

The methyl groups and the pyridine ring itself offer additional avenues for chemical modification.

The methyl groups at the 4- and 5-positions can undergo a variety of side-chain functionalization reactions. The protons on the carbon adjacent to the aromatic ring (benzylic-type protons) exhibit enhanced acidity and can be removed by a strong base, such as butyllithium, to generate a nucleophilic species. pearson.com This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

Alternatively, the methyl groups can be subjected to oxidation or halogenation reactions. Oxidation, for instance with potassium permanganate (B83412) or chromic acid, could potentially convert one or both methyl groups into carboxylic acids, yielding pyridine polycarboxylic acids. Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, could introduce a halogen atom onto the methyl group, forming a halomethylpyridine derivative. These functionalized side chains can then be further elaborated.

Table 2: Potential Side-Chain Functionalization Reactions

Position Reaction Type Reagent Potential Product
C4/C5-Methyl Oxidation KMnO₄ Pyridine-2-fluoro-3,4,5-tricarboxylic acid

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. biosynce.comyoutube.com When EAS does occur, it typically proceeds at the 3-position (β-position) because the intermediate formed is more stable than the intermediates from attack at the 2- or 4-positions. biosynce.comquora.com

In this compound, the situation is more complex due to the presence of multiple substituents. The directing effects of these groups must be considered:

Fluorine (at C2): Generally an ortho, para-director, but deactivating.

Carboxylic acid (at C3): A meta-director and strongly deactivating.

Methyl groups (at C4 and C5): Ortho, para-directors and activating.

The positions on the ring are C2 (F), C3 (COOH), C4 (Me), C5 (Me), and C6 (H). The C6 position is the only unsubstituted carbon. The strong deactivating effect of the carboxylic acid group and the pyridine nitrogen will significantly hinder EAS reactions. However, if a reaction were to occur, the directing effects of the activating methyl groups would favor substitution at the positions ortho and para to them. The C6 position is ortho to the C5-methyl group and para to the C2-fluoro group. Therefore, any potential electrophilic attack would most likely occur at the C6 position. Harsh reaction conditions would likely be required, and yields may be low. biosynce.com

Synthesis of Advanced Heterocyclic Systems Incorporating the this compound Scaffold

The carboxylic acid functionality of 2-Fluoro-4,5-dimethylnicotinoic acid is a prime starting point for the synthesis of more complex, fused heterocyclic systems. The carboxylic acid can be readily converted into a variety of other functional groups, such as an acid chloride, an amide, or an ester. These derivatives can then undergo intramolecular cyclization reactions to form bicyclic structures.

For example, conversion of the carboxylic acid to an acid chloride followed by reaction with a binucleophile could lead to the formation of a new ring. Similarly, the nicotinic acid derivative could be used in multicomponent reactions to build more elaborate molecular architectures. researchgate.netresearchgate.net The synthesis of fused systems like pyrido[2,3-d]pyrimidines or other related heterocycles could be envisioned by reacting a suitably functionalized derivative of this compound with appropriate reagents. These advanced heterocyclic systems are of interest in medicinal chemistry and materials science.

Ring Fusion Reactions (e.g., to form pyrido-pyrimidines)

There is no available scientific literature detailing the use of this compound in ring fusion reactions. The anticipated reactivity of the 2-fluoro group as a leaving group for nucleophilic aromatic substitution, and the carboxylic acid moiety's potential for condensation reactions to form fused heterocyclic systems like pyrido-pyrimidines, remains theoretical. Without experimental data, no reaction conditions, yields, or spectroscopic analyses can be reported.

Design and Synthesis of Complex Polycyclic Architectures

Similarly, the use of this compound as a building block for constructing complex polycyclic architectures is not documented in accessible research. While its structure suggests potential for intramolecular cyclization or participation in multi-component reactions to build elaborate molecular scaffolds, no specific examples or detailed research findings have been published. Therefore, the creation of data tables summarizing such synthetic efforts is not possible.

Due to the absence of research findings, a table of chemical compounds mentioned in the article cannot be generated.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4,5 Dimethylnicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a paramount tool for detailing the molecular framework of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. For 2-Fluoro-4,5-dimethylnicotinic acid, analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra is the first step in its structural verification.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton and the two methyl groups. The aromatic proton's chemical shift will be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group, as well as the electron-donating effects of the methyl groups. The two methyl groups, being in different positions relative to the other substituents, may exhibit slightly different chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine (B92270) ring carbons will appear in the aromatic region, with their shifts significantly affected by the fluorine substituent and the other groups. The carbon directly bonded to the fluorine atom will show a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will resonate at a downfield chemical shift, typically in the range of 160-185 ppm. The two methyl carbons will appear at upfield chemical shifts.

¹⁹F NMR: As fluorine has a natural abundance of 100% and a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F NMR spectrum of this compound would show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom on the pyridine ring. The coupling of the fluorine atom to adjacent protons and carbons provides valuable structural information.

Illustrative Data for a Related Compound: 2-Fluoro-4-methylnicotinic acid

To illustrate the type of data obtained, the following table presents the reported NMR chemical shifts for 2-Fluoro-4-methylnicotinic acid.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-68.15 (d)-
H-56.95 (d)-
4-CH₃2.40 (s)-
C-2-163.4 (d, ¹JCF = 238 Hz)
C-3-115.8 (d, ²JCF = 35 Hz)
C-4-150.2 (d, ³JCF = 15 Hz)
C-5-123.5 (d, ⁴JCF = 4 Hz)
C-6-148.1 (d, ³JCF = 17 Hz)
COOH-167.9
4-CH₃-20.7

Data is hypothetical and based on typical chemical shift ranges and coupling constants for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would confirm the coupling between the aromatic proton and any adjacent protons on the ring, if present.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms. For instance, the signals for the methyl protons would correlate with the signals for the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) couplings between carbons and protons. This is invaluable for piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons and the adjacent ring carbons, as well as between the aromatic proton and nearby carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not providing through-bond connectivity, NOESY reveals through-space proximity of protons. This can be useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could potentially show correlations between the protons of one methyl group and the adjacent methyl group or the aromatic proton, providing insights into their spatial arrangement.

Analysis of J-Coupling Constants for Conformational Insights

The magnitude of the J-coupling constant (spin-spin coupling) between nuclei is dependent on the number of bonds separating them and, for vicinal couplings (³J), the dihedral angle between them. Analysis of these coupling constants can provide detailed conformational information.

In the context of this compound, the key coupling constants to analyze would be:

¹JCF: The one-bond coupling between the fluorine and the directly attached carbon (C-2) is typically large and a key identifier.

nJCF and nJHF: Multi-bond couplings between fluorine and other carbons or protons provide information about the connectivity and geometry of the pyridine ring. The magnitude of these couplings can be compared to known values for similar fluorinated aromatic systems to confirm the substitution pattern.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₈FNO₂), the expected exact mass would be calculated and compared to the experimentally determined value. An accurate mass measurement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Expected HRMS Data:

Calculated Monoisotopic Mass: 169.05391 g/mol

An experimental HRMS result close to this value would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides detailed structural information. The fragmentation of the protonated molecule ([M+H]⁺) of this compound would be expected to follow predictable pathways for carboxylic acids and pyridine derivatives.

Plausible Fragmentation Pathways:

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of CO₂: Decarboxylation is another characteristic fragmentation of carboxylic acids.

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups.

Ring fragmentation: Cleavage of the pyridine ring, which can provide information about the positions of the substituents.

By analyzing the masses of the fragment ions, the proposed structure of this compound can be confidently confirmed.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for obtaining a unique "molecular fingerprint." The vibrational modes of the molecule, which are sensitive to the mass of the atoms, bond strengths, and molecular geometry, give rise to a characteristic pattern of absorption (in FT-IR) and scattering (in Raman) peaks.

In the case of this compound, the spectra are dominated by contributions from the pyridine ring, the carboxylic acid group, the methyl groups, and the carbon-fluorine bond. Theoretical and experimental studies on analogous substituted nicotinic acids provide a basis for the assignment of the observed vibrational bands. jocpr.comnih.govresearchgate.net

Key Vibrational Modes and Expected Wavenumber Regions:

Carboxylic Acid Group (–COOH):

The O–H stretching vibration of the carboxylic acid dimer typically appears as a very broad band in the FT-IR spectrum, ranging from 2500 to 3300 cm⁻¹.

The C=O stretching vibration is a strong and characteristic band, expected in the region of 1700–1730 cm⁻¹. Intermolecular hydrogen bonding can influence the precise position of this peak. researchgate.net

The in-plane C–O–H bending and C–O stretching vibrations are expected in the 1400–1440 cm⁻¹ and 1200–1300 cm⁻¹ regions, respectively.

Pyridine Ring:

The aromatic C–H stretching vibrations typically occur above 3000 cm⁻¹.

The C=C and C=N ring stretching vibrations give rise to a series of bands in the 1400–1600 cm⁻¹ region. These are often strong in both FT-IR and Raman spectra and are sensitive to the substitution pattern on the ring. jocpr.com

Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are characteristic of the pyridine structure and are often observed in the Raman spectrum.

Methyl Groups (–CH₃):

Asymmetric and symmetric C–H stretching vibrations of the methyl groups are expected in the 2900–3000 cm⁻¹ range.

Asymmetric and symmetric C–H bending vibrations (scissoring) typically appear around 1450–1470 cm⁻¹ and 1370–1380 cm⁻¹, respectively.

Carbon-Fluorine Bond (C–F):

The C–F stretching vibration is expected to produce a strong absorption band in the FT-IR spectrum, typically in the range of 1000–1100 cm⁻¹. The exact position is influenced by the electronic environment.

Interactive Data Table: Expected Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (FT-IR) Typical Intensity (Raman)
Carboxylic AcidO–H stretch (dimer)2500 - 3300Broad, StrongWeak
Carboxylic AcidC=O stretch1700 - 1730StrongMedium
Pyridine RingC=C, C=N stretch1400 - 1600Medium to StrongStrong
Methyl GroupsC–H stretch2900 - 3000MediumMedium
Carbon-FluorineC–F stretch1000 - 1100StrongWeak

Note: The exact peak positions and intensities can vary based on the physical state of the sample (solid, solution) and intermolecular interactions.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, analysis of related nicotinic acid derivatives allows for well-founded predictions of its solid-state behavior. nih.govnih.govnih.gov It is anticipated that the molecules will form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This O–H···O hydrogen bonding is a hallmark of carboxylic acid crystal structures.

Interactive Data Table: Expected Crystallographic Parameters and Interactions for this compound

Parameter Description Expected Features
Crystal System The symmetry of the unit cell.Likely to be monoclinic or orthorhombic.
Space Group The symmetry operations that map the crystal onto itself.Common space groups for organic acids include P2₁/c.
Hydrogen Bonding Strong, directional intermolecular interactions.Dominant O–H···O hydrogen bonds forming carboxylic acid dimers. Potential for weaker C–H···F and C–H···O interactions.
π–π Stacking Non-covalent interactions between aromatic rings.Possible stacking of the pyridine rings, influencing the packing arrangement.
Conformation The spatial arrangement of atoms.The dihedral angle between the carboxylic acid group and the pyridine ring will be a key conformational parameter.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of Enantiomerically Pure Derivatives

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the study of chiral molecules. While this compound itself is achiral, its derivatives can be rendered chiral through appropriate synthetic modifications, such as the introduction of a chiral center in a substituent group. For these enantiomerically pure derivatives, chiroptical spectroscopy provides crucial information about their absolute configuration and solution-state conformation. documentsdelivered.comacs.orgnih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks (Cotton effects) at the absorption wavelengths of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore. For a chiral derivative of this compound, the electronic transitions of the substituted pyridine ring would act as the primary chromophore, and its interaction with the chiral center would give rise to a characteristic CD spectrum.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms.

In the context of enantiomerically pure derivatives of this compound, these techniques would be employed to:

Determine Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the molecule can be unambiguously assigned. documentsdelivered.com

Analyze Conformational Changes: The CD spectrum is highly sensitive to the solution-state conformation of a molecule. Changes in solvent, temperature, or the binding of a substrate can lead to conformational shifts that are readily detected as changes in the CD spectrum. acs.org

The application of these chiroptical techniques would be vital in understanding the structure-activity relationships of chiral drugs or biologically active molecules derived from this compound.

Computational and Theoretical Investigations of 2 Fluoro 4,5 Dimethylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and geometric arrangement of atoms in a molecule.

Density Functional Theory (DFT) Studies for Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In a typical study, the molecular geometry of 2-Fluoro-4,5-dimethylnicotinic acid would be optimized to find its most stable three-dimensional structure. Following optimization, vibrational frequency calculations would be performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These highly accurate, though computationally intensive, methods would be employed to predict various properties of this compound with a high degree of confidence.

Conformational Analysis and Energy Landscapes

A conformational analysis would be conducted to identify the different spatial arrangements of the atoms of this compound that can be interconverted by rotation about single bonds. By calculating the energy of each conformation, an energy landscape can be constructed to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for elucidating the step-by-step process of chemical reactions. For this compound, researchers could model its participation in a reaction to identify the transition state structures and calculate the activation energies, thereby providing insight into the reaction kinetics and mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can predict various spectroscopic parameters. For this compound, calculations could provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies. These predicted spectra can aid in the interpretation of experimental data.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations would be used to study the behavior of this compound over time, taking into account factors such as temperature and the presence of a solvent. These simulations provide a detailed view of the molecule's dynamic movements and its interactions with surrounding solvent molecules.

Without specific research on this compound, any data tables or detailed findings for these analyses would be purely hypothetical.

Based on a comprehensive review of available scientific literature, there is currently a lack of specific published research on "this compound" that aligns with the requested article structure. While the broader class of fluorinated nicotinic acids and their derivatives are recognized for their utility in various chemical applications, detailed research findings, and specific examples pertaining solely to the 2-Fluoro-4,5-dimethyl variant are not present in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article on the applications of this compound in the following areas as requested:

Applications of 2 Fluoro 4,5 Dimethylnicotinic Acid in Advanced Organic Synthesis

Precursor in Non-Pharmaceutical Chemical Production (e.g., agrochemicals, specialty chemicals):Although fluorinated heterocycles are significant in the agrochemical industry, there are no specific public records of 2-Fluoro-4,5-dimethylnicotinic acid being used as a precursor for the synthesis of agrochemicals or other specialty chemicals.

Due to the absence of specific data and research findings for this compound, the creation of data tables and a detailed article as per the provided outline cannot be fulfilled at this time. The compound may be a novel chemical entity with research yet to be published or a highly specialized intermediate not widely reported in scientific literature.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Fluoro 4,5 Dimethylnicotinic Acid in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Fluoro-4,5-dimethylnicotinic acid from complex mixtures, ensuring that its measurement is not compromised by interfering substances.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is typically achieved on a reversed-phase column (e.g., C18) where the compound is eluted using a buffered mobile phase.

Detection Methods:

UV-Vis Detection: A standard Ultraviolet-Visible (UV-Vis) detector is commonly employed for quantifying compounds with a chromophore, such as the pyridine (B92270) ring in this compound. shimadzu.com The detector measures the absorbance of light at one or two specific wavelengths. shimadzu.com For nicotinic acid and its derivatives, detection is often performed in the UV range of 250-270 nm.

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum for any eluting peak. perkinelmer.comgentechscientific.comshimadzu.com This provides not only quantitative data but also qualitative information, allowing for peak purity assessment and compound identification by comparing the acquired spectrum with that of a known standard. shimadzu.comshimadzu.com This feature is particularly useful in method development and for identifying potential impurities or metabolites. perkinelmer.com

Table 1: Illustrative HPLC-PDA Parameters for Analysis of Nicotinic Acid Derivatives Parameters would require optimization for this compound.

ParameterSetting
Column Primesep 100 (4.6x150 mm, 5 µm) or similar C18/C8 column nih.govsielc.com
Mobile Phase A: 0.05% Sulfuric Acid in WaterB: Acetonitrile (B52724) sielc.com
Gradient Gradient elution tailored to resolve the analyte from impurities sielc.com
Flow Rate 1.0 mL/min sielc.com
Column Temp. 40 °C pickeringlabs.com
Injection Vol. 10-20 µL pickeringlabs.com
PDA Detection 250 nm for quantification; Spectral range 200-400 nm for peak purity sielc.com

Gas Chromatography (GC) is a powerful separation technique known for its high resolution. However, it is primarily suited for volatile and thermally stable compounds. mdpi.com this compound, being a carboxylic acid, has low volatility and would require derivatization to increase its volatility and thermal stability for GC analysis. nih.gov

Derivatization: The most common derivatization strategy for acidic compounds is silylation (e.g., using BSTFA) or esterification (e.g., using methanol (B129727) and an acid catalyst) to convert the carboxylic acid group into a less polar, more volatile ester. nih.gov

GC-MS Analysis: Once derivatized, the compound can be separated on a capillary GC column and detected by a Mass Spectrometer (MS). GC-MS provides excellent selectivity and sensitivity, and the resulting mass spectrum offers structural information that confirms the identity of the analyte by matching it against spectral libraries or a known standard. mdpi.commyfoodresearch.com A study on nicotinic acid demonstrated that direct analysis without derivatization is possible under optimized conditions, though this is less common for quantitative analysis in complex matrices. mdpi.comresearchgate.net

Table 2: Plausible GC-MS Parameters for Derivatized this compound Method requires derivatization of the analyte prior to injection.

ParameterSetting
Derivatization Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) mdpi.com
Injection Mode Splitless
Inlet Temp. 240-280 °C myfoodresearch.com
Oven Program Start at 50°C, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV mdpi.com
MS Mode Selected Ion Monitoring (SIM) for quantification or Full Scan for identification

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.orgmz-at.de SFC is particularly advantageous for the separation of chiral compounds and can also be effective for separating polar analytes like carboxylic acids, often providing faster and more efficient separations with less organic solvent consumption compared to HPLC. wikipedia.orgtandfonline.com

For polar compounds like this compound, a polar organic modifier (e.g., methanol) is typically added to the CO2 mobile phase to increase its elution strength. tandfonline.com Acidic or basic additives may also be required to improve the peak shape of ionizable analytes. chromatographyonline.com SFC can be a powerful tool for challenging separations where conventional HPLC or GC methods may be insufficient. wikipedia.org

Table 3: Representative SFC Conditions for Polar Analyte Separation Conditions are general and would need specific optimization.

ParameterSetting
Column Ethylpyridine or other polar-modified silica (B1680970) column tandfonline.com
Mobile Phase A: Supercritical CO2B: Methanol with 0.1% Trifluoroacetic Acid (TFA) tandfonline.com
Gradient 5% to 40% B over 5 minutes
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Detection UV at 260 nm or Mass Spectrometry (MS)

Hyphenated Techniques for Enhanced Resolution and Specificity

Hyphenated techniques, which couple two or more analytical instruments, provide enhanced performance by combining the separation power of chromatography with the high specificity and sensitivity of modern detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of small molecules in complex matrices. This technique couples the separation power of HPLC with the detection capabilities of a triple quadrupole mass spectrometer. researchgate.netbevital.no

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the matrix and allowing for quantification at very low concentrations (ng/mL or pg/mL levels). nih.gov Several LC-MS/MS methods have been successfully developed for the simultaneous quantification of nicotinic acid and its metabolites in biological fluids like plasma. researchgate.netnih.gov

Table 4: Example LC-MS/MS Parameters for the Analysis of Nicotinic Acid Analogs Based on published methods for nicotinic acid and its metabolites. researchgate.netnih.gov

ParameterSetting
LC System Agilent 1100 or equivalent bevital.no
Column Phenomenex Synergi Hydro-RP or Waters Spherisorb CNRP bevital.nonih.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid bevital.nonih.gov
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
MS System Triple Quadrupole Mass Spectrometer bevital.no
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Hypothetical for C8H8FNO2 (M.W. 169.15):Precursor Ion (Q1): m/z 170.1Product Ion (Q3): A characteristic fragment (e.g., m/z 126.1 after loss of CO2)

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in separation power compared to conventional one-dimensional GC. chromatographyonline.comnih.gov In a GCxGC system, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. unito.it This results in a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. researchgate.net

For the analysis of this compound, GCxGC would be particularly useful for comprehensive impurity profiling or for metabolomic studies where it is necessary to separate the target analyte from a multitude of other structurally similar compounds or endogenous metabolites in a complex sample. researchgate.netnih.gov As with GC-MS, derivatization of the analyte would be a prerequisite. The enhanced separation significantly reduces peak overlap, leading to more accurate identification and quantification when coupled with a mass spectrometer. nih.gov

Table 5: Typical GCxGC-MS System Configuration Configuration is general and would be adapted for the specific application.

ParameterSetting
1st Dimension Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm)
2nd Dimension Column Polar (e.g., DB-17ms, 1-2 m x 0.1 mm)
Modulator Thermal or Cryogenic Modulator
Modulation Period 2-6 seconds
Oven Program Slow temperature ramp to maximize 1st dimension separation
Detector Time-of-Flight Mass Spectrometer (TOF-MS) for fast data acquisition

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive approaches for the quantification of this compound, providing valuable information on both concentration and purity.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely accessible and valuable tool for determining the concentration of this compound in solution. Nicotinic acid and its derivatives typically exhibit characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum. For instance, nicotinic acid in a dilute hydrochloric acid solution presents distinct peaks at approximately 210 nm and 260 nm. starna.comstarnacells.com The precise wavelengths of maximum absorbance (λmax) for this compound would need to be empirically determined by scanning a dilute solution of the pure compound across a range of UV wavelengths.

The concentration of the compound can be determined by applying the Beer-Lambert Law, which states a linear relationship between absorbance and concentration at a fixed path length. A calibration curve should be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This allows for the quantification of unknown sample concentrations. The linearity of the absorbance response with concentration should be validated within the desired analytical range. starna.com For analogous compounds like nicotine, UV spectrophotometry has been successfully employed for quantification in various samples. nih.govresearchgate.net

It is important to note that the pH of the solution can significantly influence the UV spectrum of nicotinic acid derivatives due to the protonation state of the pyridine nitrogen and the carboxylic acid group. nih.govkoreascience.kr Therefore, buffering the solution to a constant pH is crucial for reproducible and accurate measurements.

Table 1: Illustrative UV-Vis Spectrophotometry Data for a Hypothetical Analysis of this compound

Concentration (µg/mL)Absorbance at λmax (AU)
50.152
100.305
200.610
401.220
80Out of linear range

Note: This data is illustrative and would need to be experimentally determined for this compound.

Sample Preparation Strategies for Diverse Research Samples

The effective extraction and clean-up of this compound from various research matrices are critical for reliable quantification. The choice of sample preparation technique depends on the nature of the matrix (e.g., aqueous solutions, biological fluids, reaction mixtures).

For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique for the concentration and purification of analytes. nih.gov For a compound like this compound, which possesses both a carboxylic acid and a pyridine functional group, a mixed-mode or ion-exchange SPE sorbent could be effective. For instance, an Oasis WAX (Weak Anion-Exchange) cartridge could be used to retain the acidic compound, allowing for the removal of neutral and basic impurities. acs.org The analyte can then be eluted with a suitable solvent system.

In the case of more complex matrices such as biological fluids (e.g., plasma, urine) or tissue homogenates, a protein precipitation step, often using acetonitrile or trichloroacetic acid, may be necessary prior to further purification. pickeringlabs.com This is followed by centrifugation to remove the precipitated proteins. Subsequent clean-up can be performed using SPE as described above.

Liquid-liquid extraction (LLE) offers an alternative approach. By adjusting the pH of the aqueous sample, the charge state of this compound can be manipulated to facilitate its extraction into an immiscible organic solvent. For example, at a pH below its pKa, the carboxylic acid will be protonated and the molecule will be more amenable to extraction into a moderately polar organic solvent.

For all sample preparation methods, it is crucial to avoid contamination, especially when dealing with trace-level analysis. The use of high-purity solvents and disposable labware made of appropriate materials (e.g., polypropylene (B1209903) to avoid adsorption that can occur with glass) is recommended. acs.org

Table 3: General Sample Preparation Workflow for Analysis of this compound

Sample TypeInitial StepExtraction/Clean-upFinal Preparation
Aqueous SolutionpH adjustmentSolid-Phase Extraction (SPE)Elution and solvent evaporation/reconstitution
Biological Fluid (Plasma)Protein Precipitation (e.g., with acetonitrile)Supernatant collection followed by SPEElution and solvent evaporation/reconstitution
Reaction MixtureQuenching of reactionLiquid-Liquid Extraction (LLE) or SPESolvent evaporation and reconstitution in mobile phase

Development of Novel Sensors and Detection Platforms

The development of novel sensors for the rapid and selective detection of specific analytes is a burgeoning field of research. For this compound, several sensor platforms could be explored.

Electrochemical sensors offer high sensitivity, rapid response times, and the potential for miniaturization. analog.comnih.gov A sensor could be designed based on the electrochemical oxidation or reduction of the nicotinic acid moiety at the surface of a modified electrode. For example, glassy carbon electrodes modified with nanomaterials such as graphene or metallic nanoparticles have been shown to enhance the electrochemical response for the detection of other nitrogen-containing aromatic compounds like nicotine. mdpi.com The specific oxidation potential of this compound would need to be determined using techniques like cyclic voltammetry.

Optical sensors , particularly those based on fluorescence, represent another promising avenue. manchester.ac.uk A sensor could be developed by synthesizing a fluorescent probe that selectively interacts with this compound, leading to a measurable change in its fluorescence intensity or wavelength. Pyridine derivatives have been investigated as fluorescent chemosensors for various ions and molecules. mdpi.commdpi.com The design of a specific sensor for the target compound would likely involve creating a molecular recognition element that can selectively bind to the unique structural features of this compound.

These emerging sensor technologies hold the potential for real-time monitoring and high-throughput screening applications, which would be highly beneficial in various research contexts.

Table 4: Potential Sensor Technologies for this compound

Sensor TypePrinciple of DetectionPotential AdvantagesKey Research Challenge
Electrochemical SensorMeasurement of current from oxidation/reduction of the analyte.High sensitivity, rapid response, portability.Electrode fouling and interference from similar compounds.
Fluorescent SensorChange in fluorescence upon binding of the analyte to a specific probe.High selectivity and sensitivity.Design and synthesis of a highly selective fluorescent probe.

Future Research Directions and Emerging Paradigms for 2 Fluoro 4,5 Dimethylnicotinic Acid

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry offer a framework for developing more environmentally benign and efficient synthetic routes to 2-Fluoro-4,5-dimethylnicotinic acid and its derivatives. Traditional methods for the synthesis of substituted pyridines often involve harsh conditions, hazardous reagents, and generate significant waste. frontiersin.orgresearchgate.net Future research should focus on cleaner alternatives.

Key green chemistry strategies could include:

Catalytic Approaches: The development of novel catalysts for the direct and selective synthesis of the fluorinated pyridine (B92270) ring would be a significant advancement. This could involve exploring metal-catalyzed cross-coupling reactions or biocatalytic methods. nih.govchimia.ch Enzymatic synthesis, for instance, has shown promise in producing nicotinic acid under mild conditions with high selectivity, and similar approaches could be adapted. frontiersin.orgmdpi.com

Alternative Solvents and Reaction Conditions: Moving away from volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact. researchgate.net Additionally, exploring solvent-free reaction conditions or mechanochemistry presents an attractive avenue for the synthesis of nicotinic acid derivatives. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot, multi-component reactions are particularly promising for constructing highly substituted pyridines with high atom economy. acs.org

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Design syntheses to minimize waste generation.
Atom Economy Employ multi-component reactions to maximize atom incorporation. acs.org
Less Hazardous Chemical Syntheses Utilize non-toxic reagents and develop safer reaction pathways. researchgate.net
Designing Safer Chemicals Derivatives should be designed to be effective yet have minimal toxicity.
Safer Solvents and Auxiliaries Replace hazardous organic solvents with greener alternatives like water or bio-solvents. researchgate.net
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Explore bio-based starting materials for the pyridine ring synthesis.
Reduce Derivatives Minimize the use of protecting groups to reduce synthetic steps.
Catalysis Employ catalytic reagents over stoichiometric ones for higher efficiency. nih.govchimia.ch
Design for Degradation Design derivatives that can break down into innocuous products after use.
Real-time analysis for Pollution Prevention Develop in-process monitoring to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choose substances and reaction conditions that minimize the potential for accidents.

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

The presence of a fluorine atom and a carboxylic acid group on the pyridine ring makes this compound an intriguing candidate for supramolecular chemistry and the design of self-assembling systems. Fluorine's unique properties, such as its high electronegativity and ability to participate in non-covalent interactions like hydrogen bonding and halogen bonding, can significantly influence molecular packing and the final architecture of self-assembled structures. scispace.comrsc.org

Future research in this area could investigate:

Crystal Engineering: Systematic studies of the co-crystallization of this compound with other molecules could lead to the design of new materials with desired physical properties, such as specific packing arrangements or porosities. The interplay between the carboxylic acid's hydrogen bonding capabilities and the fluorine's potential for halogen bonding could be a rich area of exploration. rsc.org

Liquid Crystals: The rigid, aromatic core of the molecule, combined with the potential for directional intermolecular interactions, suggests that its derivatives could exhibit liquid crystalline behavior.

Gels and Soft Materials: By modifying the structure, for example, by introducing long alkyl chains, it may be possible to create low-molecular-weight gelators that can form self-assembled fibrillar networks in various solvents.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. mdpi.comnih.gov The synthesis and derivatization of this compound are well-suited for this technology.

Future directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the core molecule could enable safer and more efficient production, particularly if hazardous reagents or intermediates are involved. researchgate.net

Automated Derivatization: Integrating flow reactors with automated platforms would allow for the rapid synthesis of a library of derivatives. This would be invaluable for structure-activity relationship studies in drug discovery or materials science.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, which can significantly reduce reaction times and purification steps. nih.gov

Flow Chemistry AdvantageRelevance to this compound
Enhanced Safety Better containment of potentially hazardous fluorinating agents or exothermic reactions.
Improved Heat & Mass Transfer Precise temperature control, leading to higher yields and fewer byproducts.
Scalability Easier to scale up production from laboratory to industrial quantities.
Automation & High-Throughput Rapid synthesis of a library of derivatives for screening. nih.gov
Telescoped Reactions Combining multiple synthetic steps into a continuous sequence. nih.gov

Advanced Catalyst Design Utilizing the Nicotinic Acid Scaffold

The nicotinic acid scaffold is a versatile platform that can be incorporated into the design of advanced catalysts. mdpi.com The specific electronic and steric properties of this compound could be harnessed to create novel catalytic systems.

Potential research avenues are:

Ligand Development: The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal centers. By modifying the substituents on the ring, the electronic and steric properties of the resulting metal complexes can be fine-tuned for specific catalytic applications, such as in asymmetric catalysis or oxidation reactions.

Organocatalysis: The molecule itself or its simple derivatives could be explored as organocatalysts, for example, in promoting reactions through hydrogen bonding interactions.

Heterogeneous Catalysis: The nicotinic acid moiety could be anchored to a solid support to create a recyclable, heterogeneous catalyst. This approach aligns with the principles of green chemistry by facilitating catalyst separation and reuse.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and predictive modeling are becoming increasingly powerful tools in chemical research. For this compound, these methods can provide valuable insights and guide experimental work.

Future modeling efforts could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the molecule's electronic properties, reactivity, and spectroscopic signatures. This can help in understanding its behavior in different chemical environments and in designing new reactions.

Molecular Dynamics Simulations: These simulations can be used to study the self-assembly behavior of the molecule and its derivatives, providing insights into the formation of supramolecular structures.

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested for a particular biological activity, QSAR models can be developed to correlate the chemical structure with the observed activity. This can help in designing more potent compounds.

Development of Sustainable Production Methods and Circular Economy Considerations

Looking beyond the laboratory scale, the development of sustainable production methods for this compound is crucial for its potential industrial applications. This involves considering the entire lifecycle of the compound within a circular economy framework. mdpi.comtarosdiscovery.comrenewablematter.eufrontiersin.org

Key considerations for future research include:

Bio-based Feedstocks: Investigating the use of renewable raw materials for the synthesis of the pyridine ring would significantly improve the sustainability of the production process. For instance, glycerol, a byproduct of biodiesel production, has been explored for the synthesis of pyridines. rsc.org

Catalyst Recycling: For catalytic processes, developing methods for efficient catalyst recovery and reuse is essential to minimize waste and reduce costs. researchgate.net

Waste Valorization: Exploring ways to convert any byproducts or waste streams from the synthesis into valuable products would contribute to a more circular process.

Lifecycle Assessment: A comprehensive lifecycle assessment of the entire production process would help to identify environmental hotspots and guide the development of more sustainable practices.

The principles of the circular economy, which aim to eliminate waste and promote the continual use of resources, should be integrated into the design of the synthesis and application of this compound and its derivatives. sciencedaily.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.